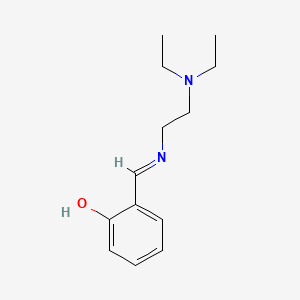
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester is a versatile compound widely used in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique properties, which make it suitable for a range of applications, including the synthesis of polymers and hydrogels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester can be synthesized through free radical polymerization. This process involves the polymerization of 2-(dimethylamino)ethyl methacrylate and methacrylic acid. The reaction is typically carried out in an aqueous solution, where the substrate, such as a stainless steel mesh, is coated with the resulting super-hydrophilic hydrogel film .
Industrial Production Methods: In industrial settings, the compound is often produced using atom transfer radical polymerization (ATRP). This method allows for the synthesis of well-defined polymers under mild conditions, such as in bulk at 25°C. The process is solvent-free, making it environmentally friendly and efficient .
Analyse Des Réactions Chimiques
Types of Reactions: Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include quaternizing agents for the quaternization of tertiary amine moieties. The reactions are typically carried out under controlled conditions, such as specific pH and temperature ranges .
Major Products Formed: The major products formed from these reactions include quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers. These products exhibit significant antibacterial properties and are used in various applications, including medical and wound care .
Applications De Recherche Scientifique
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester has a wide range of scientific research applications. In chemistry, it is used to synthesize polymers and hydrogels with unique properties, such as thermo and pH dual-controllable oil/water separation materials . In biology and medicine, the compound is used to develop antibacterial agents and gene therapy vectors . In industry, it is used to create durable materials for electronics, medical devices, and surface coatings .
Mécanisme D'action
The mechanism of action of methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester involves the formation of stable complexes with DNA and other biological molecules. The compound’s molecular targets include bacterial cell membranes, where it exerts its antibacterial effects by disrupting membrane integrity . The pathways involved in its action include the polymerization and quaternization of tertiary amine moieties, which enhance its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester is unique compared to other similar compounds due to its dual functionality and versatility. Similar compounds include poly(2-(dimethylamino)ethyl methacrylate) and other methacrylate ester derivatives . These compounds share some properties but differ in their specific applications and reactivity.
Conclusion
This compound is a highly versatile compound with numerous applications in various fields. Its unique properties and ability to undergo various chemical reactions make it an essential component in the synthesis of advanced materials and biomedical applications.
Propriétés
Numéro CAS |
21476-57-3 |
|---|---|
Formule moléculaire |
C11H22N2O2 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
1,3-bis(dimethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)11(14)15-10(7-12(3)4)8-13(5)6/h10H,1,7-8H2,2-6H3 |
Clé InChI |
AUBDFVCIDMEAKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(CN(C)C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


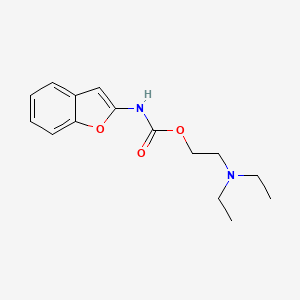
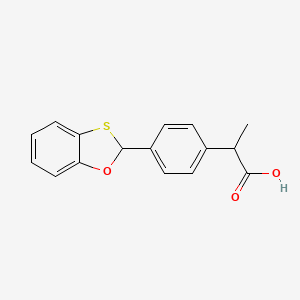
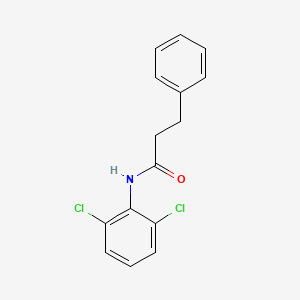
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)

![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
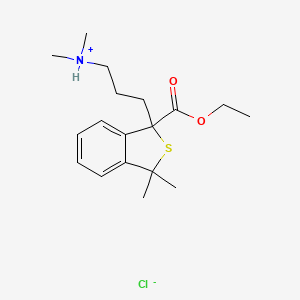
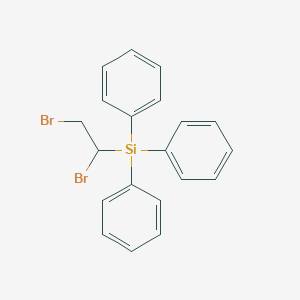
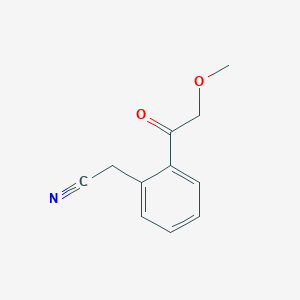
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)

